Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
CAS No.: 898462-63-0
Cat. No.: VC4374455
Molecular Formula: C14H16N4O3S2
Molecular Weight: 352.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898462-63-0 |
|---|---|
| Molecular Formula | C14H16N4O3S2 |
| Molecular Weight | 352.43 |
| IUPAC Name | ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
| Standard InChI | InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20) |
| Standard InChI Key | APJNHLFSAGOJOG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a thioether linkage to a propanoate ester and at the 5-position with a 3-phenylureido group. This configuration combines electron-rich aromatic systems (phenyl and thiadiazole) with polar functional groups (urea and ester), influencing its solubility and reactivity. The thiadiazole ring, known for its metabolic stability, enhances the compound’s potential as a pharmacophore .
Physicochemical Data
| Property | Value |
|---|---|
| CAS No. | 898462-63-0 |
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
The absence of reported density and thermal stability data underscores the need for further experimental characterization .
Synthesis and Reaction Pathways
Multi-Step Synthesis
The synthesis typically involves sequential reactions:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, hydrazinecarbothioamide intermediates react with concentrated sulfuric acid to yield the thiadiazole core .
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Ureido Substitution: Introduction of the 3-phenylureido group via reaction with phenyl isocyanate or isothiocyanate.
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Esterification: Propanoic acid derivatives are esterified using ethanol under reflux, often with catalysts like phosphorous oxychloride.
Critical factors include solvent choice (e.g., 1,4-dioxane or acetic acid), temperature control (reflux conditions), and purification methods (column chromatography). Yields for analogous syntheses range from 77% to 81% .
Biological Activity and Mechanisms
Anticancer Activity
Thiadiazole analogs show selective cytotoxicity against cancer cell lines. For example:
| Compound | IC (U-87 Glioblastoma) | IC (MDA-MB-231 Breast Cancer) |
|---|---|---|
| 3-((4-Methoxyphenyl)amino)-propanamide | 12.3 µM | 28.7 µM |
| Triazolethione derivatives | 9.8–15.6 µM | 18.9–34.2 µM |
These compounds inhibit tubulin polymerization or disrupt mitochondrial membrane potential, mechanisms plausible for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No studies address this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational modeling could predict its bioavailability and blood-brain barrier permeability.
Synthetic Optimization
Current protocols lack green chemistry principles. Future work should explore microwave-assisted synthesis or biocatalytic methods to improve yields and reduce waste.
Target Identification
Proteomic and genomic screens are needed to identify molecular targets. The phenylureido group may interact with kinase domains or DNA repair enzymes, hypotheses testable via crystallography .
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